molecular formula C10H20N2O2S B7896201 N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide

N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide

Cat. No.: B7896201
M. Wt: 232.35 g/mol
InChI Key: PNIPQLWTGIVFIJ-UHFFFAOYSA-N
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Description

N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide is a compound that features a piperidine ring, a cyclopropane ring, and a sulfonamide group. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules . The cyclopropane ring is a three-membered carbon ring known for its strain and reactivity, while the sulfonamide group is a functional group that contains a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity to the molecule. This makes it a valuable building block for the synthesis of more complex and bioactive compounds .

Properties

IUPAC Name

N-(2-piperidin-4-ylethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-1-2-10)12-8-5-9-3-6-11-7-4-9/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIPQLWTGIVFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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